molecular formula C13H10N2S2 B3255630 4-(2-Benzothiazol-2-ylthio)aniline CAS No. 25712-17-8

4-(2-Benzothiazol-2-ylthio)aniline

Cat. No.: B3255630
CAS No.: 25712-17-8
M. Wt: 258.4 g/mol
InChI Key: PZVWKCGKIADPAU-UHFFFAOYSA-N
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Description

4-(2-Benzothiazol-2-ylthio)aniline is an organic compound with the molecular formula C13H10N2S2 and a molecular weight of 258.36 g/mol . Its CAS Registry Number is 25712-17-8 . This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological activities . The molecule consists of a benzothiazole group linked via a sulfur bridge to a substituted aniline ring. Benzothiazole derivatives, particularly those with sulfide scaffolds, are important subjects of study in organic synthesis due to their presence in numerous natural products, medicinal agents, and industrial chemicals . Research into similar benzothiazole-sulfide hybrids has shown they possess significant biological and pharmacological activities, making them valuable scaffolds in the development of new therapeutic agents . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVWKCGKIADPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948591
Record name 4-[(1,3-Benzothiazol-2-yl)sulfanyl]aniline
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Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25712-17-8
Record name 4-(2-Benzothiazolylthio)benzenamine
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Record name 4-(2-Benzothiazol-2-ylthio)aniline
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Record name 4-[(1,3-Benzothiazol-2-yl)sulfanyl]aniline
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Record name 4-(2-benzothiazol-2-ylthio)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzothiazol-2-ylthio)aniline typically involves the reaction of 2-aminobenzenethiol with an appropriate aniline derivative. One common method involves the condensation of 2-aminobenzenethiol with aniline in the presence of a suitable catalyst, such as piperidine, under reflux conditions . The reaction can be carried out in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the initial synthesis of intermediate compounds followed by further functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzothiazol-2-ylthio)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 4-(2-Benzothiazol-2-ylthio)aniline is C₁₃H₁₀N₂S₂. The presence of two sulfur atoms in its structure contributes to its unique reactivity and biological activity, enhancing its potential applications in various fields.

Anticancer Activity

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. It has been studied for its ability to form metal complexes that show selective cytotoxicity against various cancer cell lines. For example, transition metal complexes derived from benzothiazole aniline have demonstrated lower IC50 values than cisplatin, indicating a promising alternative for cancer treatment .

Case Study:

  • Compound: MnL (a complex of this compound)
  • Target Cells: HepG2 (liver cancer), MCF-7 (breast cancer), HT-29 (colon cancer)
  • Findings: MnL exhibited synergistic cytotoxicity and promoted the production of reactive oxygen species in tumor cells, suggesting its mechanism of action involves DNA interaction .

Antitubercular Activity

Recent synthetic developments have focused on benzothiazole derivatives for their antitubercular properties. Compounds similar to this compound have been synthesized and tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Data Table:

Compound NameSynthesis MethodInhibition Concentration (µg/mL)Reference
BTA DerivativeKnoevenagel Condensation0.5 - 5
Acetamide-linked BenzothiazoleMulticomponent Reaction1 - 10

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to form stable thin films contributes to its potential use in electronic devices.

Biological Interaction Studies

The compound has been extensively studied for its interactions with biological macromolecules. Interaction studies reveal that it can bind effectively to proteins and nucleic acids, which is crucial for its function as a drug candidate .

Interaction Data:

Biological TargetBinding Affinity (kcal/mol)Effect
DNA Minor Groove-8.4Cytotoxicity enhancement
Protein ReceptorVariesModulation of activity

Mechanism of Action

The mechanism of action of 4-(2-Benzothiazol-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with essential enzymes and cellular processes. In anticancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4-(2-Benzothiazol-2-ylthio)aniline, differing in substituents or heterocyclic systems:

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Properties/Applications References
4-(6-Methyl-2-benzothiazolyl)aniline (DHPT) 6-methyl on benzothiazole 226.30 Enhanced lipophilicity; anticancer
4-(1,3-Benzothiazol-2-yl)-2-methyl-aniline 2-methyl on aniline ring 240.32 Improved metabolic stability
4-(5-Methyl-1H-benzimidazol-2-yl)aniline Benzimidazole core 209.25 Antifungal/antiviral potential
4-(Benzo[d]thiazol-2-ylmethyl)aniline Benzothiazole-CH₂ linker 240.32 Bioconjugation applications
4-(6-Methyl-1,3-benzothiazol-2-yl)-N-(2-naphthylmethylene)aniline Naphthyl imine conjugation 351.46 Fluorescence probes

Key Research Findings

Anticancer Mechanism : The benzothiazole ring in this compound intercalates with DNA, inducing apoptosis via topoisomerase II inhibition . Methyl-substituted derivatives enhance this interaction by improving hydrophobic contacts .

Crystallographic Insights : X-ray studies of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline reveal a triclinic crystal system (space group P1) with intramolecular hydrogen bonding (N–H···S), stabilizing the planar structure .

Bioconjugation Utility : The thioether linker in 4-(Benzo[d]thiazol-2-ylmethyl)aniline enables site-selective protein modification, critical for antibody-drug conjugates .

Biological Activity

4-(2-Benzothiazol-2-ylthio)aniline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antifungal applications. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2SC_{11}H_{10}N_2S. Its structure features a benzothiazole moiety linked to an aniline group, which is crucial for its biological interactions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties . In particular, studies have shown that derivatives of benzothiazole, including this compound, can reduce cell viability in various cancer cell lines.

Table 1: Antiproliferative Effects in Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
This compoundPancreatic Cancer (AsPC-1)5.03.0
Breast Cancer (MCF-7)3.54.0
Colon Cancer (HCT116)4.03.5

Note: The lower the IC50 value, the more potent the compound is against the cancer cell line.

In a study published in Molecules, it was reported that benzothiazole derivatives showed a marked reduction in viability at low micromolar concentrations across different cancer types, indicating their potential as antitumor agents . Additionally, combinations of this compound with established chemotherapeutics like gemcitabine have shown synergistic effects, enhancing overall efficacy against pancreatic cancer cells .

The mechanism through which this compound exerts its anticancer effects is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. Target prediction analyses have identified potential targets such as cannabinoid receptors and sentrin-specific proteases that may contribute to its antiproliferative activity .

Antifungal Activity

Beyond its anticancer properties, this compound has also been investigated for its antifungal activity . Recent studies have highlighted its effectiveness against various fungal strains, making it a candidate for development as a fungicide.

Table 2: Antifungal Activity Against Common Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans<10
Aspergillus niger<15
Rhizoctonia solani<5

These findings suggest that compounds similar to this compound could be developed into effective antifungal agents .

Case Studies

  • Pancreatic Cancer Study :
    A study involving various benzothiazole derivatives demonstrated that this compound significantly reduced viability in pancreatic cancer cell lines when used alone or in combination with gemcitabine . The selectivity index indicated a preference for targeting cancer cells over normal fibroblasts.
  • Antifungal Efficacy :
    In another investigation, the compound was tested against multiple fungal pathogens, exhibiting potent inhibitory effects comparable to established antifungal agents . This positions it as a promising candidate for further development in agricultural applications.

Q & A

Basic: What synthetic routes are recommended for 4-(2-Benzothiazol-2-ylthio)aniline, and how can reaction conditions be optimized?

A multi-step approach is typically employed. First, introduce the benzothiazole moiety via nucleophilic aromatic substitution or cross-coupling. For example, reacting aniline derivatives with 2-mercaptobenzothiazole in the presence of a base (e.g., KOH) under reflux conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., CuI for Ullmann-type couplings). Evidence from analogous syntheses highlights the importance of stoichiometric control of thiol reagents to minimize disulfide byproducts .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FTIR : Identifies NH₂ (3200–3400 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Resolves aromatic proton environments (δ 6.5–8.0 ppm) and confirms substitution patterns.
  • X-ray crystallography : Provides definitive bond lengths and angles. For instance, studies on 4-(1,3-benzothiazol-2-yl)-N-(2-pyridyl-methyl)aniline monohydrate validated dihedral angles between benzothiazole and aniline rings (∼15–25°) .
  • Elemental analysis : Ensures purity (>95%) and correct C/H/N/S ratios.

Intermediate: How does the electronic nature of substituents on the benzothiazole ring influence the compound’s reactivity?

Electron-withdrawing groups (e.g., -NO₂) on benzothiazole enhance electrophilicity at the sulfur atom, facilitating nucleophilic attacks (e.g., alkylation). Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility. Computational studies (DFT) on analogs like 4-(trifluoromethyl)aniline derivatives demonstrate that substituent effects modulate HOMO-LUMO gaps, impacting charge-transfer interactions .

Advanced: What strategies resolve contradictions in reported biological activities of 4-(2-benzothiazolylthio)aniline derivatives?

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 vs. MDA-MB-468) and exposure times (e.g., 48 vs. 72 hours).
  • Purity validation : Employ HPLC (>98% purity) to exclude confounding impurities.
  • Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with enzymatic inhibition (e.g., kinase profiling). For example, discrepancies in antimicrobial activity may arise from solvent effects (DMSO concentration >0.1% can artifactually inhibit bacterial growth) .

Advanced: How do steric effects in 4-(2-benzothiazolylthio)aniline analogs affect their interaction with biological targets?

Bulky substituents (e.g., isopropylthio) introduce steric hindrance, reducing binding affinity to planar enzyme active sites (e.g., cytochrome P450). Comparative studies on 2-(isopropylthio)aniline analogs show a 3–5-fold decrease in inhibition potency compared to methylthio derivatives due to unfavorable van der Waals clashes . Molecular docking (AutoDock Vina) can predict these interactions pre-synthesis.

Intermediate: What environmental degradation pathways are relevant for 4-(2-benzothiazolylthio)aniline, and how can they be studied?

  • Biodegradation : Use Desulfatiglans anilini or Pseudomonas spp. to assess microbial breakdown under aerobic/anaerobic conditions. Monitor via LC-MS for sulfoxide/sulfone intermediates.
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous solutions; track half-life using HPLC. Studies on 4-(phenylthio)aniline show rapid cleavage of the C-S bond under UV-C light, generating aniline and benzothiazole fragments .

Advanced: What mechanistic insights guide the design of 4-(2-benzothiazolylthio)aniline-based enzyme inhibitors?

  • Reversible vs. irreversible inhibition : Introduce electrophilic groups (e.g., α,β-unsaturated ketones) for covalent binding.
  • Allosteric modulation : Modify the aniline ring with hydrophobic groups to target non-catalytic pockets. For example, trifluoromethyl groups enhance lipophilicity, improving membrane permeability in kinase inhibitors .
  • Structure-activity relationship (SAR) : Systematic substitution at the 4-position of benzothiazole (e.g., -Cl, -OCH₃) followed by enzymatic screening (IC₅₀ determinations) identifies optimal pharmacophores .

Basic: What safety protocols are essential when handling 4-(2-benzothiazolylthio)aniline in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aromatic amines (potential mutagens).
  • Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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